molecular formula C23H28N4O5S B2998595 3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391887-73-3

3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2998595
M. Wt: 472.56
InChI Key: FOTSVUOBKJYBFW-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure, which shows the arrangement of atoms and bonds.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and conformational flexibility.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Characterization

Research in this area explores the synthesis of novel 1,2,4-triazole derivatives and their structural characterization. For instance, the synthesis of new Schiff bases and Mannich base derivatives from 1,2,4-triazole precursors has been explored, revealing methods for generating compounds with potential antimicrobial activities. These synthesis pathways often involve the reaction of ester ethoxycarbonylhydrazones with primary amines or the conversion of specific triazole derivatives to Schiff and Mannich bases using various aldehydes and amine components (Bektaş et al., 2010); (Mange et al., 2013).

Biological Activities

Several studies focus on the biological activities of benzamide-based compounds and related triazole derivatives, highlighting their antimicrobial, anti-inflammatory, and analgesic potential. For example, derivatives synthesized from visnagenone or khellinone showed significant COX-1/COX-2 inhibition and displayed notable analgesic and anti-inflammatory activities, suggesting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).

Molecular Structural Analysis

Advanced molecular structural analysis, including X-ray diffraction and DFT calculations, plays a crucial role in understanding the properties and potential applications of these compounds. For instance, the structural description and antioxidant activity assessment of a novel benzamide derivative were performed using X-ray diffractions and DFT calculations, revealing insights into its chemical reactivity and antioxidant properties (Demir et al., 2015).

Antiviral Activities

The search for antiviral agents has led to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against avian influenza virus H5N1. This highlights the potential of these compounds in antiviral research and therapy (Hebishy et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle the compound safely and how to dispose of it properly.


Future Directions

This involves predicting future research directions. For example, if the compound is a drug, future research could involve improving its potency, reducing its side effects, or finding new therapeutic applications for it.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S/c1-5-30-18-12-15(13-19(31-6-2)21(18)32-7-3)22(28)24-14-20-25-26-23(33)27(20)16-10-8-9-11-17(16)29-4/h8-13H,5-7,14H2,1-4H3,(H,24,28)(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTSVUOBKJYBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide

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